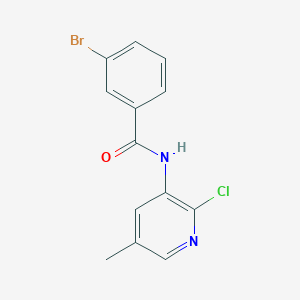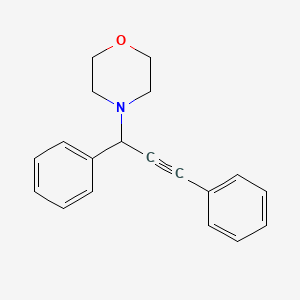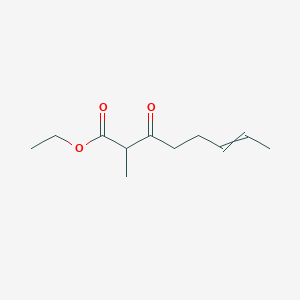
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a chloro-methylpyridinyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-bromo-benzoyl chloride and 2-chloro-5-methylpyridine.
Amidation Reaction: The 3-bromo-benzoyl chloride is reacted with 2-chloro-5-methylpyridine in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It is employed in biological research to study the interactions of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide
- 3-Chloro-N-(2-chloro-5-methylpyridin-3-yl)benzamide
- 3-Bromo-N-(2-fluoro-5-methylpyridin-3-yl)benzamide
Uniqueness
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide is unique due to the specific combination of substituents on the benzamide and pyridine rings. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
112841-05-1 |
|---|---|
分子式 |
C13H10BrClN2O |
分子量 |
325.59 g/mol |
IUPAC名 |
3-bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-5-11(12(15)16-7-8)17-13(18)9-3-2-4-10(14)6-9/h2-7H,1H3,(H,17,18) |
InChIキー |
WBLLTXUOWMIIPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)




![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
